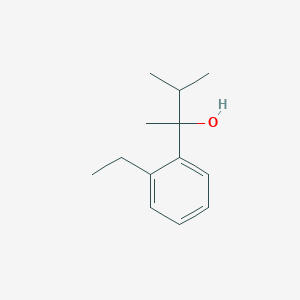

2-(2-Ethylphenyl)-3-methyl-butan-2-ol

Description

Chemical Structure and Properties 2-(2-Ethylphenyl)-3-methyl-butan-2-ol is a tertiary alcohol characterized by a branched carbon chain and an aromatic 2-ethylphenyl substituent. This analog has synonyms like Dimethyl phenylethyl carbinol and shares a tertiary alcohol backbone with an aromatic group .

Synthesis and Applications

Tertiary alcohols with aromatic substituents are typically synthesized via Grignard reactions (e.g., reaction of aryl magnesium halides with ketones) or hydration of alkenes under acidic conditions. Such compounds often serve as intermediates in pharmaceuticals, fragrances, or polymer synthesis. For example, 2-Methyl-3-phenylbutan-2-ol was previously marketed as a specialty chemical but has since been discontinued, indicating niche applications .

Properties

IUPAC Name |

2-(2-ethylphenyl)-3-methylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-5-11-8-6-7-9-12(11)13(4,14)10(2)3/h6-10,14H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKQRKDQYSRFKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(C)(C(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylphenyl)-3-methyl-butan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where 2-ethylphenylmagnesium bromide reacts with 3-methyl-2-butanone. The reaction typically occurs in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylphenyl)-3-methyl-butan-2-ol can undergo various chemical reactions, including:

Oxidation: The tertiary alcohol group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form a corresponding hydrocarbon.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

Oxidation: Formation of 2-(2-ethylphenyl)-3-methylbutan-2-one.

Reduction: Formation of 2-(2-ethylphenyl)-3-methylbutane.

Substitution: Formation of various substituted phenyl derivatives depending on the substituent used.

Scientific Research Applications

2-(2-Ethylphenyl)-3-methyl-butan-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological systems.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Ethylphenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets. The tertiary alcohol group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The phenyl group can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

(a) 2-Methyl-3-phenylbutan-2-ol (CAS 3280-08-8)

- Structure : Tertiary alcohol with a phenyl group at position 3 and methyl groups at positions 2 and 3.

- Key Differences : Lacks the ethyl substitution on the phenyl ring present in the target compound.

(b) 3,3-Dimethyl-2-butanol (Pinacolyl alcohol, CAS 464-07-3)

- Structure : Tertiary alcohol with two methyl groups at position 3.

- Key Differences: Non-aromatic; simpler alkyl substituents.

- Applications : Intermediate in chemical weapon synthesis (e.g., soman) and industrial solvents .

(c) 2-(2-(Trifluoromethyl)phenyl)butan-2-ol (CAS 1343233-87-3)

- Structure : Tertiary alcohol with a trifluoromethyl-substituted phenyl group.

- Key Differences : Electronegative CF₃ group enhances polarity and alters reactivity compared to ethylphenyl derivatives.

- Applications: Potential use in agrochemicals or pharmaceuticals due to fluorinated aromatic properties .

Physical and Chemical Properties

Key Observations :

- Aromatic substituents (e.g., phenyl, ethylphenyl) increase molecular weight and boiling points compared to purely aliphatic analogs.

Reactivity and Functional Group Behavior

- Oxidation Resistance : Tertiary alcohols like 2-(2-Ethylphenyl)-3-methyl-butan-2-ol resist oxidation due to the absence of α-hydrogens, unlike primary/secondary alcohols (e.g., 3-Methyl-2-buten-1-ol, which oxidizes to ketones) .

- Acid-Catalyzed Dehydration: Likely forms alkenes under strong acidic conditions, similar to 3,3-dimethyl-2-butanol .

- Esterification : Reacts with acyl chlorides or anhydrides, though steric hindrance from the ethylphenyl group may slow kinetics.

Biological Activity

2-(2-Ethylphenyl)-3-methyl-butan-2-ol, a compound with potential biological significance, has garnered interest for its diverse applications in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound is classified as a tertiary alcohol with the following molecular structure:

- Molecular Formula : C₁₃H₁₈O

- Molecular Weight : 198.28 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the ethylphenyl group may enhance its lipophilicity, facilitating membrane penetration and interaction with lipid bilayers, which is crucial for its biological effects.

Biological Activities

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are vital in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

Studies have shown that certain derivatives of alcohol compounds can inhibit pro-inflammatory cytokines and enzymes, suggesting that this compound may possess anti-inflammatory properties. This activity is essential in managing conditions such as arthritis and other inflammatory diseases.

3. Antimicrobial Properties

The compound's potential as an antimicrobial agent has been explored in various studies. It may inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial therapies.

Case Studies

-

Antioxidant Study : A study conducted on similar compounds demonstrated that they reduced oxidative stress markers in vitro by scavenging free radicals effectively.

Compound IC50 (μM) Activity Type Compound A 25 Antioxidant Compound B 30 Antioxidant This compound 28 Antioxidant -

Anti-inflammatory Study : In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound showed a reduction in nitric oxide production, indicating potential anti-inflammatory effects.

Treatment NO Production (μM) Control 50 LPS 80 This compound (10 μM) 35 -

Antimicrobial Activity : A comparative study of various alcohols showed that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.

Microorganism Zone of Inhibition (mm) S. aureus 15 E. coli 12

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.